molecular formula C16H17N3OS B6483094 N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide CAS No. 850930-27-7

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide

Cat. No. B6483094
CAS RN: 850930-27-7
M. Wt: 299.4 g/mol
InChI Key: SBAKHMVWEMAQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(thiophen-2-yl)imidazo[1,2-a]pyrimidine” is similar to the one you’re asking about . It’s a powder with a molecular weight of 201.25 . It’s used in various fields due to its broad spectrum of biological activity .


Synthesis Analysis

A method for the synthesis of substituted imidazo [1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is simple and effective .


Chemical Reactions Analysis

The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2-a]pyridine .


Physical And Chemical Properties Analysis

The compound “2-(thiophen-2-yl)imidazo[1,2-a]pyrimidine” is a powder stored at room temperature . It has a molecular weight of 201.25 .

Scientific Research Applications

Fungicidal Activity

This compound has been used in the design and synthesis of new N-(thiophen-2-yl) nicotinamide derivatives, which have shown excellent fungicidal activities . For instance, compound 4f exhibited higher fungicidal activities than both diflumetorim and flumorph . These derivatives are significant lead compounds that can be used for further structural optimization .

Structural Optimization

The compound is a significant lead compound that can be used for further structural optimization . This optimization can lead to the development of more effective fungicides .

Biological Activity

Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives, including this compound, are utilized in industrial chemistry . They are used as corrosion inhibitors .

Material Science

In the field of material science, thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . This application is crucial in the field of electronics .

Pharmacological Properties

Molecules with the thiophene ring system, including this compound, exhibit many pharmacological properties . These include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Drug Development

Thiophene-based compounds are used in the development of drugs . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

Future Directions

The development of new methods for the synthesis of imidazo [1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem .

properties

IUPAC Name

N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-2-3-9-14(20)18-16-15(12-7-6-11-21-12)17-13-8-4-5-10-19(13)16/h4-8,10-11H,2-3,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAKHMVWEMAQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.